Nonyl (Z,Z)-6,6-butyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate

Description

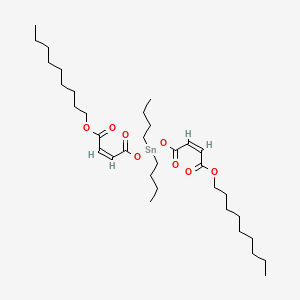

Nonyl (Z,Z)-6,6-butyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate is an organotin compound characterized by a central tin atom coordinated to oxygen and alkyl groups. Its structure includes a nonyl ester (C9H19) and dibutyl substituents on the tin center, with conjugated dienoate moieties contributing to its reactivity and stability. This compound is primarily utilized in industrial applications such as polymer stabilization, agrochemicals, and coatings due to its thermal and oxidative resistance .

Properties

CAS No. |

18961-66-5 |

|---|---|

Molecular Formula |

C34H60O8Sn |

Molecular Weight |

715.5 g/mol |

IUPAC Name |

4-O-[dibutyl-[(Z)-4-nonoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-nonyl (Z)-but-2-enedioate |

InChI |

InChI=1S/2C13H22O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-11-17-13(16)10-9-12(14)15;2*1-3-4-2;/h2*9-10H,2-8,11H2,1H3,(H,14,15);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*10-9-;;; |

InChI Key |

PHTLVZMNRAESFY-BGSQTJHASA-L |

Isomeric SMILES |

CCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCC)(CCCC)CCCC |

Canonical SMILES |

CCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl (Z,Z)-6,6-butyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate typically involves the reaction of nonyl alcohol with a stannic chloride precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the organotin complex. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and real-time monitoring systems helps in maintaining the desired reaction conditions and minimizing the risk of contamination. The final product is purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Nonyl (Z,Z)-6,6-butyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state organotin compounds.

Reduction: Reduction reactions can convert the compound to lower oxidation state organotin species.

Substitution: The nonyl and butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.

Scientific Research Applications

Nonyl (Z,Z)-6,6-butyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate has several scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

Biology: The compound has been studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.

Industry: It is used in the production of polymers and coatings, where it acts as a stabilizer and enhances the material properties.

Mechanism of Action

The mechanism of action of Nonyl (Z,Z)-6,6-butyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate involves its interaction with cellular components. In biological systems, the compound targets cell membranes and proteins, leading to disruption of cellular functions. The organotin moiety is known to interact with thiol groups in proteins, affecting their structure and activity. This interaction can trigger signaling pathways that lead to cell death, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Alkyl Chain Variations

a. Butyl Esters

- Butyl (Z,Z)-6,6-Dibutyl-4,8,11-Trioxo-5,7,12-Trioxa-6-Stannahexadeca-2,9-Dienoate (CAS: 66010-36-4) Molecular Formula: C24H40O8Sn Molecular Weight: 575.28 g/mol Applications: Predominantly used as a polymer stabilizer due to its shorter alkyl chain, which enhances volatility and compatibility with PVC matrices .

b. Decyl Esters

- Decyl (Z,Z)-6,6-Dioctyl-4,8,11-Trioxo-5,7,12-Trioxa-6-Stannadocosa-2,9-Dienoate (CAS: 83898-56-0) Molecular Formula: C44H80O8Sn Molecular Weight: 896.49 g/mol Applications: Employed in cosmetics and agrochemicals for its balance of solubility and stability. The decyl chain (C10) offers moderate hydrophobicity, ideal for emulsifiers . Comparison: The nonyl compound’s slightly shorter chain may improve solubility in polar solvents while retaining sufficient stability for coatings .

c. Tetradecyl Esters

- Tetradecyl (Z,Z)-6,6-Dibutyl-4,8,11-Trioxo-5,7,12-Trioxa-6-Stannahexacosa-2,9-Dienoate (CAS: 60659-60-1) Molecular Formula: C44H80O8Sn Molecular Weight: 896.49 g/mol Applications: Used in high-temperature lubricants and specialty polymers. The tetradecyl chain (C14) enhances thermal stability but reduces solubility in aqueous systems . Key Difference: The nonyl derivative’s intermediate chain length provides a compromise between thermal resilience and processability .

Substituent Variations on the Tin Center

a. Dioctyl vs. Dibutyl Substituents

- Octyl (Z,Z)-6,6-Dibutyl-4,8,11-Trioxo-5,7,12-Trioxa-6-Stannaicosa-2,9-Dienoate (CAS: 17036-31-6) Molecular Formula: C32H56O8Sn Molecular Weight: 687.49 g/mol Applications: Functions as a catalyst in esterification reactions. The octyl groups increase steric hindrance, slowing degradation but raising production costs . Comparison: The nonyl compound’s dibutyl configuration offers cost-effective synthesis while maintaining catalytic efficiency .

b. Benzannulated Analogues

- Benzo-5-Azoniaspiro[4.4]Nonyl Derivatives Structure: Incorporates a benzene ring fused to the spiro system. Applications: Used in peptide derivatization for mass spectrometry due to distinct fragmentation patterns (e.g., m/z 132 ions) . Key Difference: Nonyl (Z,Z)-... lacks aromaticity, reducing unwanted spectral interference in analytical applications .

Research Findings and Industrial Relevance

Performance in Polymer Stabilization

Comparative Data Table

Biological Activity

Chemical Structure and Properties

- Chemical Name : Nonyl (Z,Z)-6,6-butyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate

- Molecular Formula : C24H40O8Sn

- Molecular Weight : 575.2796 g/mol

- CAS Number : 17209-76-6

The compound features a stannane backbone with multiple functional groups that potentially contribute to its biological activities. The presence of the trioxo and trioxa moieties suggests reactivity that may influence its interactions with biological systems.

Cytotoxicity

Research into the cytotoxic effects of organotin compounds has shown varying degrees of toxicity against different cell lines. For example:

- A study examining various organotin compounds indicated that those with similar structural features exhibited significant cytotoxicity against human promyelocytic leukemia cells (HL-60) using the MTT assay. The IC50 values ranged widely among tested compounds, highlighting the importance of structural modifications in determining biological activity .

Table 1: Cytotoxicity of Organotin Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Nonyl (Z,Z)-6,6-butyl... | HL-60 | TBD | Apoptosis promotion |

| Dibutylstannyl derivatives | Various | 86 - 755 | Cell cycle arrest |

Antifungal Activity

In addition to cytotoxicity, organotin compounds have been evaluated for their antifungal properties. Research suggests that certain derivatives exhibit significant activity against fungal pathogens:

- A comparative study showed that some organotin compounds demonstrated fungitoxic action against Aspergillus niger and Fusarium oxysporum, correlating their structural features with antifungal efficacy .

Table 2: Antifungal Activity of Organotin Compounds

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Nonyl (Z,Z)-6,6-butyl... | A. niger | TBD |

| Dibutyl derivatives | F. oxysporum | TBD |

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways.

- Cell Cycle Arrest : Studies indicate that certain organotin compounds can interfere with the cell cycle progression in various cell lines.

Case Studies

- Cytotoxic Effects on HL-60 Cells :

- Antifungal Efficacy Against Pathogens :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.